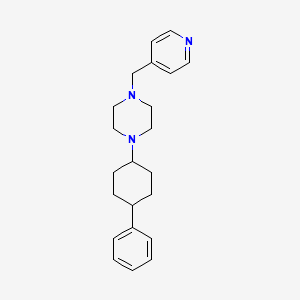
1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine
Descripción general
Descripción
1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylcyclohexyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexyl bromide.
Synthesis of the Piperazine Derivative: The 4-phenylcyclohexyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(4-Phenylcyclohexyl)piperazine.
Introduction of the Pyridinylmethyl Group: Finally, the 1-(4-Phenylcyclohexyl)piperazine is reacted with pyridine-4-carboxaldehyde under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced derivatives with saturated bonds
Substitution: Formation of N-alkylated piperazine derivatives
Aplicaciones Científicas De Investigación
1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Phenylcyclohexyl)piperazine: Lacks the pyridinylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-(Pyridin-4-ylmethyl)piperazine: Lacks the phenylcyclohexyl group, which may reduce its potential interactions with certain biological targets.
Uniqueness
1-(4-Phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine stands out due to its dual substitution pattern, combining the properties of both phenylcyclohexyl and pyridinylmethyl groups. This unique structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(4-phenylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-2-4-20(5-3-1)21-6-8-22(9-7-21)25-16-14-24(15-17-25)18-19-10-12-23-13-11-19/h1-5,10-13,21-22H,6-9,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQXWUWIQUIUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methyl-1-propyl-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4816656.png)
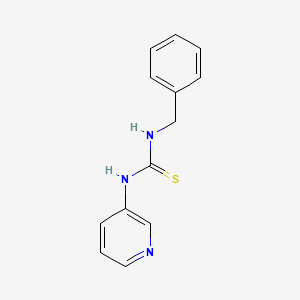
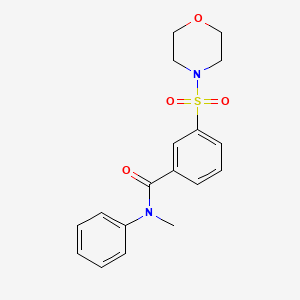
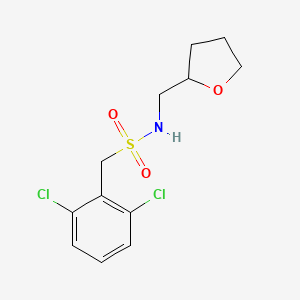
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4816684.png)
![ethyl 4-{4-methyl-3-[(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4816689.png)
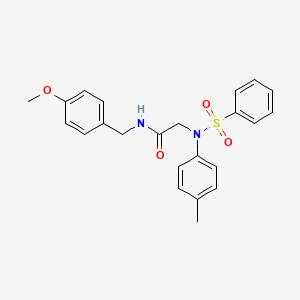
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4816707.png)
![N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4816709.png)
![{3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4816712.png)
![5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4816719.png)
![(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4816730.png)
![methyl 5-ethyl-2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4816749.png)
![Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate](/img/structure/B4816753.png)
